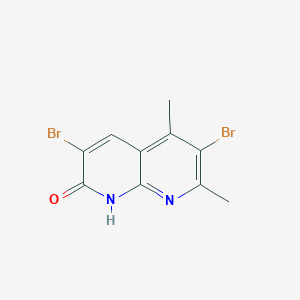

![molecular formula C8H4Br2O2 B1436214 2,6-Dibromobenzo[b]furan-3(2H)-one CAS No. 1823370-21-3](/img/structure/B1436214.png)

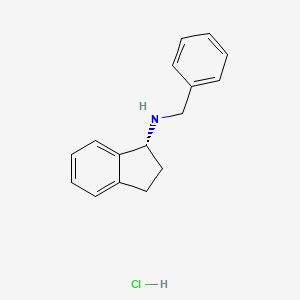

2,6-Dibromobenzo[b]furan-3(2H)-one

Descripción general

Descripción

2,6-Dibromobenzo[b]furan-3(2H)-one, also known as 2,6-DBBF, is a brominated heterocyclic compound and a member of the class of benzo[b]furans. It is a colorless solid that is soluble in organic solvents and has a molar mass of 265.9 g/mol. 2,6-DBBF is an important compound that is used in a variety of applications, including synthesis and research.

Aplicaciones Científicas De Investigación

Application 1: Electrooxidative Selenylation/Cyclization of Alkynes

- Summary of the Application : This research developed a mild, practical, metal and oxidant-free methodology for the synthesis of various C-3 selenylated benzo[b]furan derivatives through the intramolecular cyclization of alkynes promoted with diselenides via electrooxidation .

- Methods of Application : The method involves the use of an undivided cell equipped with carbon and platinum plates as the anode and cathode, respectively. The process exhibits good functional group tolerance and can be easily scaled up .

- Results or Outcomes : A wide range of selenium-substituted benzo[b]furan derivatives were obtained in good to excellent yields with high regioselectivity .

Application 2: Furan Derivatives in Various Industries

- Summary of the Application : Furan, processed from furfural (an organic compound obtained from biomass feedstock), is a green and environmentally friendly material. It is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .

- Methods of Application : Furan is a key starting material for a variety of industries for the preparation of many useful products .

- Results or Outcomes : The modern world is moving towards sustainable development and furan is a key material in this transition .

Application 3: Synthesis of Multisubstituted Benzo[b]furans

- Summary of the Application : This research presents a method for the synthesis of multisubstituted benzo[b]furans via 2,3-disubstituted 6,7-furanobenzynes generated from ortho-iodoaryl triflate-type precursors .

- Methods of Application : The method involves the use of a silylmethyl Grignard reagent as the activator. The reactions between 6,7-furanobenzynes and unsymmetrical arynophiles proceeded in a highly regioselective manner .

- Results or Outcomes : This method enabled the facile synthesis of a wide range of multisubstituted benzofurans, including π-extended molecules .

Application 4: Synthesis of Benzo[b]furan-3-carboxylates

- Summary of the Application : This research optimized the conditions for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates based on the reactions of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids .

- Methods of Application : The method involves the use of alkyl 3-bromo-3-nitroacrylates in a reaction with dihydroresorcin and dimedone at refluxing in anhydrous methanol for 6 h in the presence of potassium acetate .

- Results or Outcomes : The method led to the obtaining of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates with good yields .

Application 5: Synthesis of 3a,6a-Dihydro-furo [2,3-b]furans

- Summary of the Application : This research presents a method for the synthesis of 3a,6a-Dihydro-furo [2,3-b]furans involving the dearomatization of the furan ring via electrocyclic ring-closure .

- Methods of Application : The method involves the use of an electrocyclic ring-closure process .

- Results or Outcomes : This method enabled the facile synthesis of a wide range of 3a,6a-Dihydro-furo [2,3-b]furans .

Application 6: Synthesis of Benzo[b]furan-3-carboxylates

- Summary of the Application : This research optimized the conditions for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates based on the reactions of alkyl 3-bromo-3-nitroacrylates with cyclic СН-acids .

- Methods of Application : The method involves the use of alkyl 3-bromo-3-nitroacrylates in a reaction with dihydroresorcin and dimedone at refluxing in anhydrous methanol for 6 h in the presence of potassium acetate .

- Results or Outcomes : The method led to the obtaining of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates with good yields .

Propiedades

IUPAC Name |

2,6-dibromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)12-8(10)7(5)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJKMWLCBFHRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromobenzo[b]furan-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)

![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)

![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)

![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)